
(Z,E)-Trideca-4,7-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,E)-Trideca-4,7-dien-1-ol is an organic compound characterized by its unique structure, which includes a 13-carbon chain with two double bonds located at the 4th and 7th positions, and a hydroxyl group at the 1st position The compound exhibits geometric isomerism, with the double bonds in the Z and E configurations, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z,E)-Trideca-4,7-dien-1-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation or hydroformylation processes. These methods allow for the selective formation of the desired isomer by controlling the reaction conditions, such as temperature, pressure, and the choice of catalyst. For example, the use of a rhodium-based catalyst can facilitate the hydroformylation of alkenes to produce the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: (Z,E)-Trideca-4,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with a palladium or platinum catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of tridecan-4,7-dien-1-one or tridecan-4,7-dien-1-al.
Reduction: Formation of tridecan-4,7-diol.
Substitution: Formation of trideca-4,7-dien-1-chloride.
Scientific Research Applications
(Z,E)-Trideca-4,7-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (Z,E)-Trideca-4,7-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as a ligand that binds to receptors involved in pheromone signaling, thereby modulating the behavior of insects. In medicinal applications, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
(E,E)-Trideca-4,7-dien-1-ol: Similar structure but with both double bonds in the E configuration.
(Z,Z)-Trideca-4,7-dien-1-ol: Similar structure but with both double bonds in the Z configuration.
Trideca-4,7-dien-1-ol: Without specific E/Z configuration.
Uniqueness: (Z,E)-Trideca-4,7-dien-1-ol is unique due to its specific geometric isomerism, which can influence its chemical reactivity and biological activity. The presence of both Z and E configurations in the same molecule can result in distinct physical and chemical properties compared to its isomers.
Properties
CAS No. |
57981-61-0 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-4,7-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3 |
InChI Key |
RJYCGBIUZZJVLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCO |
Isomeric SMILES |
CCCCC/C=C\C/C=C/CCCO |
Canonical SMILES |
CCCCCC=CCC=CCCCO |
Key on ui other cas no. |
57981-61-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


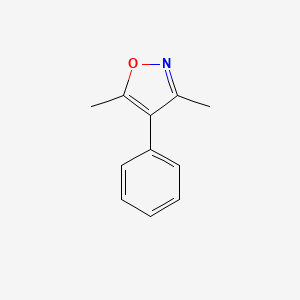
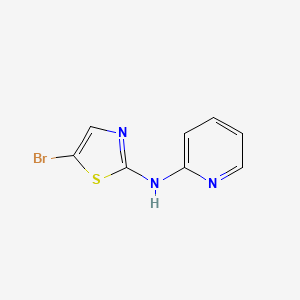
![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)
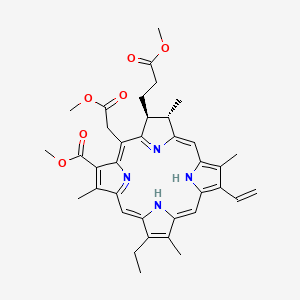
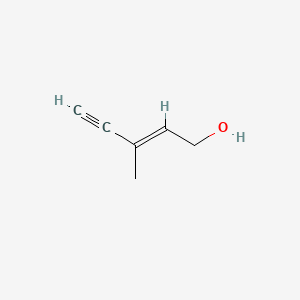
![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)
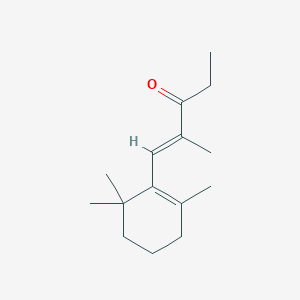
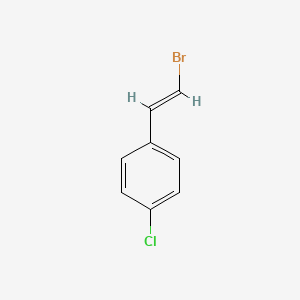
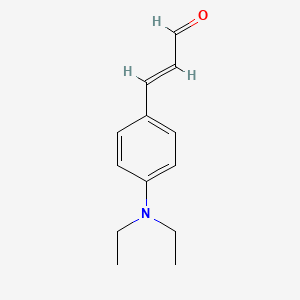
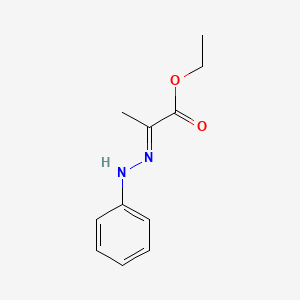


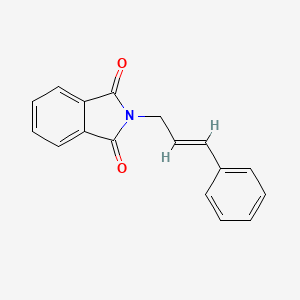
![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)
